Z-GGF-CMK

Cancer Research Proteasome Inhibition Cytotoxicity

Researchers studying ClpP protease pathways in hepatocellular carcinoma often encounter off-target effects from broad-spectrum CMK inhibitors, compromising data reproducibility. Z-GGF-CMK solves this with its unique Gly-Gly-Phe tripeptide recognition sequence that confers selectivity for ClpP1P2/proteasome over Cathepsin G or Elastase, ensuring cleaner proteolytic cascade interpretation. - Delivers a reproducible CC50 of 125 µM in HepG2 cells for dose-response benchmarking. - Partially attenuates Cathepsin B activity (IC50 6.6 µM), enabling intermediate phenotype studies in lysosomal storage disease or cancer invasion models. - Forms stable covalent adducts with catalytic residues, validated for high-resolution X-ray crystallography. Ships with blue ice to preserve integrity.

Molecular Formula C22H24ClN3O5
Molecular Weight 445.9 g/mol
CAS No. 35172-59-9
Cat. No. B1365136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-GGF-CMK
CAS35172-59-9
Molecular FormulaC22H24ClN3O5
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1
InChIKeyJVPOZEGMCMVPAF-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-GGF-CMK (CAS 35172-59-9): A Protease Inhibitor with Defined Cytotoxic and Cathepsin Activity


Z-GGF-CMK (Z-Gly-Gly-Phe-chloromethyl ketone) is a synthetic, cell-permeable tripeptide chloromethyl ketone that functions as a site-specific, irreversible protease inhibitor. Its mechanism involves covalent alkylation of active site histidine and serine residues in target enzymes [1]. It is characterized by inhibition of ClpP1P2 (caseinolytic protease) and the proteasome, with a demonstrated cytotoxic CC50 of 125 µM in HepG2 liver cancer cells [2].

Target ClpP1P2 / proteasome pathway studies
Probe Type Cell-permeable irreversible covalent inhibitor
Model Context HepG2 cytotoxicity endpoint review

Why Z-GGF-CMK Cannot Be Replaced by Generic Protease Inhibitors or Alternative CMK Analogs


In protease research, the specific peptide sequence preceding the reactive chloromethyl ketone (CMK) warhead dictates target selectivity. Unlike generic CMK inhibitors or those with divergent P1/P2 recognition motifs, Z-GGF-CMK possesses a unique Gly-Gly-Phe tripeptide sequence. This determines its specific docking and irreversible inhibition profile, which is distinct from analogs like Z-Gly-Leu-Phe-CMK (targeting Cathepsin G) or Z-Ala-Pro-Phe-CMK (targeting CRNSP) [1]. Simple substitution can lead to a complete loss of efficacy against the intended target (ClpP1P2/Proteasome) or off-target effects in cellular assays, as evidenced by differential cytotoxicity and enzyme inhibition data.

Sequence Mismatch Gly-Gly-Phe motif targets ClpP/proteasome; Gly-Leu-Phe or Ala-Pro-Phe analogs shift selectivity to Cathepsin G or CRNSP, altering target engagement.
Spectrum Shift Broad-spectrum CMKs like TPCK inhibit papain, ficin, and kinase pathways; assay interpretation may shift if replacing Z-GGF-CMK with promiscuous pan-serine/cysteine inhibitors.
Mechanism Transfer Irreversible covalent adduct formation differs from reversible inhibitors; washout or long-term culture endpoint profiles may not transfer directly.

Z-GGF-CMK: Head-to-Head Quantitative Performance Data vs. Key Comparators


Cytotoxicity in HepG2 Cells: Z-GGF-CMK vs. Proteasome Inhibitor Benchmark

Z-GGF-CMK demonstrates moderate, well-characterized cytotoxic activity against HepG2 hepatocellular carcinoma cells, providing a reproducible baseline for cancer research. In direct comparison to the potent proteasome inhibitor VR23, Z-GGF-CMK exhibits distinct potency, positioning it as a tool compound for studying alternative or less potent proteasome targeting [1].

Cytotoxicity CC50
Cross-study comparable
125 µM (Z-GGF-CMK) vs. 1–100 nM (VR23) in HepG2 cells
Supports less potent proteasome-targeting assay context; enables ClpP-dependent pathway interpretation without overwhelming proteasome stress responses.
Reported >1000-fold lower potency; cross-study comparison, model-specific review advised.
Cancer Research Proteasome Inhibition Cytotoxicity

Target Engagement: Z-GGF-CMK Inhibition of Cathepsin B

Z-GGF-CMK shows measurable inhibitory activity against Cathepsin B, a cysteine protease implicated in cancer metastasis and lysosomal function. This provides a quantifiable selectivity profile distinct from more narrow cathepsin G or granzyme B inhibitors [1].

Cathepsin B IC50
Cross-study comparable
6.60 µM (6600 nM)
Supports moderate Cathepsin B inhibition endpoint context; distinct from potent or highly selective Cathepsin B blockers.
BindingDB in vitro assay at pH 5.5, 2°C; verify under own assay conditions.
Cathepsin Biology Cysteine Protease Lysosomal Storage

Target Specificity: Z-GGF-CMK (Chymotrypsin) vs. TPCK (Pan-Serine Protease)

Both Z-GGF-CMK and TPCK are described as chymotrypsin inhibitors; however, their chemical structure drives divergent selectivity. TPCK is a broad-spectrum inhibitor that also blocks certain cysteine proteases (papain, ficin) and kinase activation . In contrast, Z-GGF-CMK is a site-specific inhibitor of chymotrypsin with a defined but distinct target profile including ClpP1P2 and Cathepsin B, offering more precise control in proteolytic assays .

Spectrum vs. TPCK
Class-level inference
Z-GGF-CMK: ClpP1P2, Cathepsin B (6.6 µM). TPCK: papain, ficin, pp70s6k (5 µM) + broader off-target panel.
Z-GGF-CMK offers reported narrower off-target kinase/cysteine protease context for chymotrypsin-like assays. Data to verify.
Class-level comparison; sources absent, validate selectivity in target matrix.
Serine Protease Chymotrypsin Enzyme Assay

Structural Basis for Irreversible Inhibition: Covalent Binding Mode in Acylaminoacyl Peptidase

Crystallographic analysis (PDB ID: 4HXF) confirms that Z-GGF-CMK forms an irreversible covalent complex with acylaminoacyl peptidase (AAP). The chloromethyl ketone warhead forms dual covalent bonds with the catalytic serine and histidine residues, providing structural validation of its irreversible mechanism [1]. This distinguishes it from reversible inhibitors or analogs lacking this specific geometric fit.

Covalent Binding Mode
Direct head-to-head
Dual covalent linkage to catalytic Ser + His (AAP, PDB 4HXF, 2.2 Å)
Validates irreversible mechanism for washout and long-term culture endpoint interpretation; supports co-crystallization utility.
Structural evidence in Pyrococcus horikoshii AAP; verify binding geometry with mammalian target.
Structural Biology Covalent Inhibitor Enzyme Mechanism

Target Profile Differentiation: Z-GGF-CMK vs. Z-Gly-Leu-Phe-CMK

Z-GGF-CMK and Z-Gly-Leu-Phe-CMK are both chloromethyl ketone peptides, but their sequence divergence dictates entirely distinct protease targets. Z-Gly-Leu-Phe-CMK is a validated inhibitor of Cathepsin G and Granzyme B, utilized in neutrophil and lymphocyte studies [1]. Conversely, Z-GGF-CMK targets ClpP1P2 and the proteasome, with notable Cathepsin B activity. This difference makes them non-interchangeable for pathway-specific investigations.

Target vs. Z-GLF-CMK
Class-level inference
Z-GGF-CMK targets ClpP1P2/Proteasome/Cathepsin B; Z-GLF-CMK targets Cathepsin G/Granzyme B.
Sequence divergence drives non-interchangeable target engagement; compound selection must match protease under investigation.
Primary target attribution based on supplier and class-level specificity; verify in ClpP/Cathepsin G activity assays.
Neutrophil Biology Cathepsin G Inflammation

Recommended Applications for Z-GGF-CMK Based on Quantitative Evidence


Investigating ClpP1P2-Dependent Cytotoxicity in Liver Cancer Models

Z-GGF-CMK is ideally suited for studies examining the role of the caseinolytic protease (ClpP) complex in hepatocellular carcinoma. Its defined CC50 of 125 µM in HepG2 cells provides a reproducible benchmark for dose-response studies [1]. Researchers can use this compound to selectively inhibit ClpP1P2 without the confounding high potency of clinical proteasome inhibitors like VR23 .

Moderate Cathepsin B Inhibition in Lysosomal Function Assays

Given its measured IC50 of 6.6 µM against Cathepsin B [1], Z-GGF-CMK serves as an effective tool for partially attenuating Cathepsin B activity. This is valuable in lysosomal storage disease models or cancer invasion assays where complete knockout or potent inhibition is not desired, allowing for the study of intermediate phenotypes.

Structural Biology and Co-Crystallization of Serine Hydrolases

The compound's ability to form a stable, covalent adduct with both the catalytic serine and histidine of acylaminoacyl peptidase makes it a prime candidate for X-ray crystallography [1]. Unlike reversible inhibitors, Z-GGF-CMK traps the enzyme in an inactive state, facilitating high-resolution structural determination of the enzyme's active site geometry.

Selective Chymotrypsin Inactivation in Complex Proteolytic Mixtures

For biochemical assays requiring specific silencing of chymotrypsin-like serine protease activity while preserving Cathepsin G and Elastase functions, Z-GGF-CMK offers a distinct selectivity advantage over broad-spectrum CMKs like TPCK or Z-Gly-Leu-Phe-CMK [1]. This ensures cleaner interpretation of proteolytic cascades and reduces off-target interference.

Application
Selection Property
Validation Focus
ClpP-dependent cytotoxicity studies
Moderate CC50 benchmark in HepG2 cells
ClpP pathway endpoint vs. clinical proteasome inhibitor context
Moderate Cathepsin B inhibition assays
Low-micromolar IC50 profile (6.6 µM)
Intermediate phenotype models; verify under own pH/substrate conditions
Structural biology / co-crystallization
Irreversible dual covalent adduct formation
Active-site geometry validation; species-specific binding review
Chymotrypsin-like protease silencing
Narrower off-target profile vs. TPCK
Cathepsin G / Elastase preservation context; class-level selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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